molecular formula C21H14F3N3O2 B10928980 N-(2,2-difluoroethyl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,2-difluoroethyl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10928980
M. Wt: 397.3 g/mol
InChI Key: VTZJVDUKVGPXHS-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a difluoroethyl group, a fluorophenyl group, and a phenyl group attached to an oxazolo[5,4-b]pyridine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of N-(2,2-difluoroethyl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, typically starting with the preparation of the oxazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the difluoroethyl, fluorophenyl, and phenyl groups is carried out through a series of substitution reactions, often involving the use of reagents such as halides and organometallic compounds. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-(2,2-difluoroethyl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and fluorophenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,2-difluoroethyl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl and fluorophenyl groups may play a role in binding to these targets, while the oxazolo[5,4-b]pyridine core can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to N-(2,2-difluoroethyl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide include other oxazolo[5,4-b]pyridine derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activities and applications

Properties

Molecular Formula

C21H14F3N3O2

Molecular Weight

397.3 g/mol

IUPAC Name

N-(2,2-difluoroethyl)-3-(4-fluorophenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H14F3N3O2/c22-14-8-6-13(7-9-14)19-18-15(20(28)25-11-17(23)24)10-16(26-21(18)29-27-19)12-4-2-1-3-5-12/h1-10,17H,11H2,(H,25,28)

InChI Key

VTZJVDUKVGPXHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)NCC(F)F)C(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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